Hyrtiosal

Description

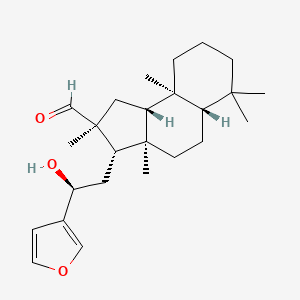

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38O3 |

|---|---|

Molecular Weight |

386.6 g/mol |

IUPAC Name |

(2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C25H38O3/c1-22(2)9-6-10-24(4)19(22)7-11-25(5)20(23(3,16-26)14-21(24)25)13-18(27)17-8-12-28-15-17/h8,12,15-16,18-21,27H,6-7,9-11,13-14H2,1-5H3/t18-,19-,20+,21+,23+,24-,25-/m0/s1 |

InChI Key |

PUTJFIQGLGDLIT-RNDOZLNUSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2C[C@]([C@H]3C[C@@H](C4=COC=C4)O)(C)C=O)C)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC(C3CC(C4=COC=C4)O)(C)C=O)C)C)C |

Synonyms |

hyrtiosal |

Origin of Product |

United States |

Foundational & Exploratory

The Sesterterpenoid Hyrtiosal: A Deep Dive into its Marine Origins and Natural Sources

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Hyrtiosal, a notable sesterterpenoid, has been identified as a bioactive metabolite derived from marine sponges. This technical guide provides a comprehensive overview of the origins and natural sources of this compound, with a focus on its biological producers and the broader context of its biosynthesis. Detailed experimental protocols for the isolation and characterization of related compounds from its primary source are presented, alongside a summary of its known biological activities that involve key cellular signaling pathways. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Introduction

Marine invertebrates, particularly sponges of the phylum Porifera, are a prolific source of novel secondary metabolites with significant pharmacological potential.[1][2][3] Among these, the sesterterpenoids, a class of C25 isoprenoids, have demonstrated a wide range of biological activities.[4][5] this compound, a specific sesterterpenoid, has been isolated from marine sponges of the genus Hyrtios and has attracted scientific interest due to its interesting chemical structure and bioactivity.[6][7][8] This guide delves into the origins of this compound, its natural sources, and the methodologies for its study.

Natural Sources of this compound

This compound is a natural product primarily isolated from marine sponges of the genus Hyrtios, which belongs to the family Thorectidae within the order Dictyoceratida.[6][7] The most frequently cited source for this compound is the sponge species Hyrtios erectus.[6][9][10] Specimens of Hyrtios erectus that have yielded this compound and other bioactive compounds have been collected from various marine environments, including the Red Sea and the waters off Okinawa, Japan.[6][10]

While specific quantitative yields for this compound from its natural sources are not extensively reported in the available literature, the repeated isolation of this compound from Hyrtios species underscores the significance of this genus as a primary source for this sesterterpenoid.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, as a sesterterpenoid, its biosynthesis is understood to originate from the general terpenoid pathway.[5] The fundamental building blocks for all terpenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The biosynthesis of the C25 backbone of sesterterpenoids proceeds through the head-to-tail condensation of five isoprene units. This involves the sequential addition of IPP units to a growing polyprenyl pyrophosphate chain, catalyzed by prenyltransferase enzymes. The immediate precursor to sesterterpenoids is geranylfarnesyl pyrophosphate (GFPP).[5] Following the formation of GFPP, terpene synthases catalyze complex cyclization reactions to generate the diverse carbocyclic skeletons characteristic of sesterterpenoids, including the one found in this compound. Subsequent enzymatic modifications, such as oxidations, reductions, and isomerizations, would then lead to the final structure of this compound.

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mva_pathway [label="Mevalonate (MVA) Pathway", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ipp_dmapp [label="IPP / DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; gpp [label="Geranyl Pyrophosphate (GPP, C10)", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Pyrophosphate (FPP, C15)", fillcolor="#F1F3F4", fontcolor="#202124"]; gfpp [label="Geranylfarnesyl Pyrophosphate (GFPP, C25)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclization [label="Terpene Synthases\n(Cyclization)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sesterterpenoid_scaffold [label="Sesterterpenoid Scaffolds", fillcolor="#FBBC05", fontcolor="#202124"]; tailoring [label="Tailoring Enzymes\n(Oxidation, etc.)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetyl_coa -> mva_pathway; mva_pathway -> ipp_dmapp; ipp_dmapp -> gpp [label="+ IPP"]; gpp -> fpp [label="+ IPP"]; fpp -> gfpp [label="+ IPP"]; gfpp -> cyclization; cyclization -> sesterterpenoid_scaffold; sesterterpenoid_scaffold -> tailoring; tailoring -> this compound; } General biosynthetic pathway for sesterterpenoids like this compound.

Experimental Protocols: Isolation and Characterization

Extraction

-

Sample Preparation: The collected sponge material (Hyrtios erectus) is frozen immediately after collection to preserve the chemical integrity of its metabolites. The frozen sponge is then thawed, cut into smaller pieces, and freeze-dried.

-

Solvent Extraction: The dried and macerated sponge material is exhaustively extracted with a mixture of organic solvents, typically methanol (MeOH) and dichloromethane (CH₂Cl₂), at room temperature.

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-butanol and water, followed by further partitioning of the n-butanol fraction between aqueous methanol and n-hexane.

-

Column Chromatography: The resulting fractions are then subjected to various column chromatography techniques.

-

Normal-Phase Column Chromatography: Fractions rich in sesterterpenoids (e.g., the n-hexane fraction) are typically separated on a silica gel column using a gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate.

-

Size-Exclusion Chromatography: Further separation can be achieved using size-exclusion chromatography on Sephadex LH-20, often with a solvent system like 20% aqueous methanol.

-

Purification

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using reversed-phase HPLC (RP-HPLC) on a C18 column with a suitable solvent system, such as a gradient of methanol and water.

Structure Elucidation

The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine the stereochemistry.

-

// Nodes start [label="Sponge Collection\n(Hyrtios erectus)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Extraction\n(MeOH/CH₂Cl₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; partitioning [label="Solvent Partitioning\n(e.g., n-BuOH/H₂O, Hexane/aq. MeOH)", fillcolor="#FFFFFF", fontcolor="#202124"]; silica_gel [label="Silica Gel Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; sephadex [label="Size-Exclusion Chromatography\n(Sephadex LH-20)", fillcolor="#FFFFFF", fontcolor="#202124"]; hplc [label="Reversed-Phase HPLC (C18)", fillcolor="#FFFFFF", fontcolor="#202124"]; purified [label="Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Structure Elucidation\n(NMR, MS)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> extraction; extraction -> partitioning; partitioning -> silica_gel; silica_gel -> sephadex; sephadex -> hplc; hplc -> purified; purified -> analysis; } General workflow for the isolation and characterization of this compound.

Signaling Pathways Modulated by this compound

This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling.[9] This activity gives this compound the potential to influence several downstream signaling pathways.

PI3K/AKT Signaling Pathway

By inhibiting PTP1B, this compound can enhance the activation of the PI3K/AKT signaling pathway. PTP1B normally dephosphorylates and inactivates the insulin receptor, thereby dampening the downstream signal. Inhibition of PTP1B by this compound leads to sustained insulin receptor activation, promoting the activation of PI3K and subsequent phosphorylation and activation of AKT. Activated AKT plays a crucial role in mediating many of insulin's metabolic effects, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake.[9]

// Nodes insulin [label="Insulin", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; insulin_receptor [label="Insulin Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; ptp1b [label="PTP1B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; pi3k [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; pip2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; pip3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; akt [label="AKT", fillcolor="#FFFFFF", fontcolor="#202124"]; p_akt [label="p-AKT (Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; glut4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; glucose_uptake [label="Glucose Uptake", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges insulin -> insulin_receptor [arrowhead=vee]; insulin_receptor -> pi3k [arrowhead=vee]; ptp1b -> insulin_receptor [label="Inhibits", arrowhead=tee, color="#EA4335"]; this compound -> ptp1b [label="Inhibits", arrowhead=tee, color="#EA4335"]; pi3k -> pip3 [label="Converts PIP2 to", arrowhead=vee]; pip2 -> pip3 [style=invis]; pip3 -> p_akt [label="Activates", arrowhead=vee]; akt -> p_akt [style=invis]; p_akt -> glut4 [arrowhead=vee]; glut4 -> glucose_uptake [arrowhead=vee]; } this compound's effect on the PI3K/AKT signaling pathway.

TGF-β/Smad2 Signaling Pathway

This compound has also been shown to modulate the transforming growth factor-beta (TGF-β)/Smad2 signaling pathway.[9] Insulin signaling, which is enhanced by this compound's inhibition of PTP1B, can in turn inhibit the activation of Smad2, a key downstream effector of the TGF-β pathway. The TGF-β signaling cascade is initiated by the binding of TGF-β to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3. These activated R-Smads then form a complex with Smad4 and translocate to the nucleus to regulate gene expression. By potentiating insulin signaling, this compound can facilitate the insulin-mediated inhibition of Smad2 activation.[9]

// Nodes tgf_beta [label="TGF-β", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tgf_beta_receptor [label="TGF-β Receptor", fillcolor="#FFFFFF", fontcolor="#202124"]; smad2 [label="Smad2", fillcolor="#FFFFFF", fontcolor="#202124"]; p_smad2 [label="p-Smad2 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; smad4 [label="Smad4", fillcolor="#FFFFFF", fontcolor="#202124"]; smad_complex [label="p-Smad2/Smad4 Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; gene_expression [label="Gene Expression", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; insulin_signaling [label="Enhanced Insulin Signaling\n(via this compound)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges tgf_beta -> tgf_beta_receptor [arrowhead=vee]; tgf_beta_receptor -> p_smad2 [label="Phosphorylates", arrowhead=vee]; smad2 -> p_smad2 [style=invis]; p_smad2 -> smad_complex [label="+ Smad4", arrowhead=vee]; smad4 -> smad_complex [style=invis]; smad_complex -> nucleus [label="Translocates to", arrowhead=vee]; nucleus -> gene_expression [label="Regulates", arrowhead=vee]; insulin_signaling -> p_smad2 [label="Inhibits Activation", arrowhead=tee, color="#34A853"]; } this compound's indirect effect on the TGF-β/Smad2 signaling pathway.

Conclusion

This compound stands as a compelling example of the rich chemical diversity found within marine sponges of the genus Hyrtios. Its origins as a sesterterpenoid natural product from Hyrtios erectus highlight the importance of marine ecosystems as a source for novel bioactive compounds. While the specifics of its biosynthesis are yet to be fully detailed, the general pathway for sesterterpenoid formation provides a solid foundation for future biosynthetic studies. The outlined experimental protocols offer a practical guide for the isolation and characterization of this compound and related compounds. Furthermore, the elucidation of its effects on key cellular signaling pathways, such as PI3K/AKT and TGF-β/Smad2, opens avenues for further research into its therapeutic potential. This guide serves as a comprehensive resource to stimulate and support ongoing and future investigations into this promising marine-derived metabolite.

References

- 1. Bioactive Compounds from the Red Sea Marine Sponge Hyrtios Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive Natural Products of Marine Sponges from the Genus Hyrtios - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a PTP1B inhibitor from the marine sponge Hyrtios erectus, shows extensive cellular effects on PI3K/AKT activation, glucose transport, and TGFbeta/Smad2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Hyrtiosal chemical structure and stereochemistry

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hyrtiosal

Introduction

This compound is a sesterterpenoid natural product first isolated from the Okinawan marine sponge Hyrtios erectus.[1][2] It belongs to a class of compounds characterized by a novel rearranged tricarbocyclic skeleton, termed the "hyrtiosane" skeleton.[1] Exhibiting noteworthy biological activity, including the inhibition of KB cell proliferation in vitro, this compound has garnered interest within the scientific community for its unique structural features and potential as a lead compound in drug development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and key experimental data related to this compound, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical Structure

This compound is a C25 sesterterpenoid possessing a complex, fused ring system. Its structure incorporates a dodecahydro-1H-benz[e]indene core, substituted with an aldehyde group and a hydroxyethylfuran side chain.

Systematic Name: (2S,3S,3aR,5aS,9aS,9bR)-3-((2S)-2-(3-Furanyl)-2-hydroxyethyl)dodecahydro-2,3a,6,6,9a-pentamethyl-1H-benz(E)indene-2-carboxaldehyde[3] Molecular Formula: C₂₅H₃₈O₃[2][3]

The core structure is a tricarbocyclic system with multiple stereocenters, leading to a specific three-dimensional arrangement that is crucial for its biological activity. The presence of reactive functional groups, including an aldehyde and a secondary alcohol, offers potential sites for chemical modification in structure-activity relationship (SAR) studies.

Stereochemistry and Absolute Configuration

The unambiguous determination of the spatial arrangement of atoms is critical for understanding a molecule's biological function. This compound is a chiral molecule with eight stereocenters. The absolute configuration of the naturally occurring (-)-Hyrtiosal has been definitively established through a combination of total synthesis and X-ray crystallography.[1][2]

The established absolute configuration is as follows: 2S, 3S, 3aR, 5aS, 9aS, 9bR, and 16S (using the numbering from the synthetic studies for the side-chain stereocenter). The IUPAC name provided by PubChem integrates the stereochemistry of the entire molecule.[3]

The determination of this complex stereochemistry was a significant challenge. Initial structural elucidation based on spectroscopic analysis, including 2D NOE correlations, successfully defined the relative stereochemistry.[2] However, the absolute configuration was ultimately confirmed by the total synthesis of (-)-Hyrtiosal starting from sclareol, a compound with a known absolute stereochemistry.[1] This synthetic route also allowed for the preparation of its C-16 epimer, providing valuable material for comparative biological studies.[1]

Data Presentation

Physicochemical and Crystallographic Data

Quantitative data for this compound is summarized below. The crystallographic data was obtained from X-ray analysis of a single crystal.[2]

| Property | Value | Reference |

| Molecular Weight | 386.6 g/mol | [3] |

| Molecular Formula | C₂₅H₃₈O₃ | [2][3] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ (no. 4) | [2] |

| Unit Cell Dimensions | a = 10.339(1) Å, b = 7.3758(9) Å, c = 14.367(2) Å | [2] |

| β = 90.313(2)° | [2] | |

| Volume (V) | 1095.6 ų | [2] |

| Molecules per Unit Cell (Z) | 2 | [2] |

Spectroscopic Data

Spectroscopic methods are fundamental to the structural elucidation of natural products. While a complete list of individual NMR peak assignments is beyond the scope of this guide, the key techniques used were 1D and 2D NMR (including ¹H-¹H COSY, HMQC, HMBC, and NOESY) and mass spectrometry. The relative stereochemistry was largely determined by interpreting Nuclear Overhauser Effect (NOE) correlations.[2]

Experimental Protocols

Isolation from Hyrtios erectus

The general procedure for isolating this compound from its natural source involves solvent extraction and chromatographic purification.

-

Collection and Extraction: The marine sponge Hyrtios erectus is collected, and the lyophilized (freeze-dried) material is exhaustively extracted with a solvent such as acetone.[2]

-

Solvent Partitioning: The crude acetone extract is then partitioned between different immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

-

Chromatography: The organic-soluble fraction is subjected to multiple rounds of chromatography. This typically starts with silica gel column chromatography using a gradient of solvents (e.g., n-hexane/ethyl acetate) to yield several fractions.

-

Final Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC), often on a reverse-phase column, to yield the pure compound.

Determination of Absolute Configuration via Synthesis

The absolute configuration of (-)-Hyrtiosal was established by its synthesis from (+)-sclareol, a labdane-type diterpene of known stereochemistry. The key steps of the synthesis reported by Urones et al. are outlined below.[1]

-

Starting Material: The synthesis commences from sclareol, which is converted to an epoxide intermediate.

-

Key Rearrangement: A crucial step involves a BF₃·Et₂O-mediated rearrangement of the epoxide to form an aldehyde, which establishes a key part of the tricarbocyclic skeleton. The stereochemistry of this product was confirmed by X-ray analysis of a derivative.[1]

-

Side Chain Introduction: The furan-containing side chain is introduced via the addition of 3-lithiofuran to an aldehyde intermediate.

-

Final Steps and Deprotection: The final steps involve cyclization and deprotection to yield (-)-Hyrtiosal. The physical and spectroscopic data of the synthetic product were identical to those of the natural isolate, confirming the structure and establishing its absolute stereochemistry.[1]

Caption: Synthetic strategy for determining the absolute configuration of (-)-Hyrtiosal.

Structure Elucidation Workflow

The process of determining a novel chemical structure from a natural source is a multi-step endeavor that combines analytical separation, spectroscopic analysis, and chemical synthesis or crystallography for final confirmation.

Caption: Logical workflow for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a validated strategy for the treatment of type 2 diabetes and obesity. Studies have shown that this compound's activity extends to modulating several cellular signaling pathways, including PI3K/AKT and TGFβ/Smad2.[4]

The diagram below illustrates the simplified signaling cascade affected by this compound through its inhibition of PTP1B, leading to enhanced insulin signaling.

Caption: this compound's inhibitory effect on PTP1B in the insulin signaling pathway.

References

Hyrtiosal: A Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyrtiosal, a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus, has emerged as a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of the known biological activities of this compound, with a primary focus on its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. This document details the quantitative data associated with its bioactivity, provides comprehensive experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Biological Activity: PTP1B Inhibition

The principal and most well-characterized biological activity of this compound is its ability to inhibit protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent target for the development of therapeutics for type 2 diabetes and obesity.[1]

Quantitative Data

The inhibitory potency of this compound against PTP1B has been quantified, providing a benchmark for its efficacy.

| Parameter | Value | Method | Reference |

| IC₅₀ | 42 µM | In vitro PTP1B enzymatic assay | [1] |

| Inhibition Mode | Noncompetitive | Kinetic analysis of PTP1B inhibition | [1] |

Downstream Cellular Effects

This compound's inhibition of PTP1B leads to significant downstream effects on key cellular signaling pathways, including the enhancement of insulin signaling and modulation of the TGF-beta pathway.

PI3K/AKT Pathway Activation

By inhibiting PTP1B, this compound promotes the activation of the PI3K/AKT signaling pathway. This is a crucial pathway in insulin signaling, and its activation leads to a cascade of events culminating in glucose uptake and utilization. A key event in this process is the translocation of the AKT protein to the cell membrane. The effect of this compound on this process has been observed in Chinese Hamster Ovary (CHO) cells overexpressing PTP1B, where this compound was shown to abolish the retardation of AKT membrane translocation caused by PTP1B overexpression.[1]

Enhanced Glucose Transport

A critical consequence of enhanced PI3K/AKT signaling is the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of cells. This is a primary mechanism for insulin-stimulated glucose uptake into muscle and adipose tissues. This compound has been demonstrated to dramatically enhance the membrane translocation of GLUT4 in PTP1B-overexpressed CHO cells, highlighting its potential as an insulin-sensitizing agent.[1]

Modulation of TGF-beta/Smad2 Signaling

Recent findings have indicated a crosstalk between the insulin and TGF-beta signaling pathways, with PTP1B playing a role in modulating the insulin-mediated inhibition of Smad2 activation. This compound has been shown to effectively facilitate insulin's inhibition of Smad2 activation, suggesting a broader role for this compound in cellular signaling beyond metabolic regulation.[1]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action on the PTP1B Signaling Pathway

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Experimental Workflow for PTP1B Inhibition Assay

Caption: Workflow for determining PTP1B inhibition by this compound.

Experimental Workflow for Cellular Assays

References

Hyrtiosal Derivatives from Marine Sponges: A Technical Guide for Drug Discovery

An in-depth exploration of the isolation, biological activity, and therapeutic potential of Hyrtiosal and its derivatives sourced from marine sponges of the genus Hyrtios. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Marine sponges of the genus Hyrtios have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, sesterterpenoids, and specifically derivatives of this compound, have garnered significant attention for their potent pharmacological activities. These compounds, isolated from various Hyrtios species including H. erectus, H. reticulatus, and H. proteus, have demonstrated a wide spectrum of effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, with a focus on their isolation, quantitative biological data, and underlying mechanisms of action.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various this compound derivatives and related compounds isolated from Hyrtios sponges.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Source Species | Citation |

| This compound | - | - | H. erectus | |

| 12-acetoxy,16-epi-hyrtiolide | MCF-7 (Breast) | 0.7 - 57.5 | H. erectus | [1] |

| 12β-acetoxy,16β-methoxy,20α-hydroxy-17-scalaren-19,20-olide | HCT-116 (Colorectal) | 0.7 - 57.5 | H. erectus | [1] |

| Hyrtiosins A & B | - | Less cytotoxic than 5-hydroxyindole-3-aldehyde | H. erectus | |

| Hyrtimomine A | Human epidermoid carcinoma, Leukemia | - | H. proteus | [2] |

| Hyrtioerectines B & C | HeLa (Cervical) | 4.5 - 5 µg/mL | H. erectus |

Table 2: Antimicrobial and Other Bioactivities of this compound Derivatives

| Compound | Activity | Organism/Target | MIC/IC50 | Source Species | Citation |

| This compound | Anti-HIV-1 | HIV-1 Integrase | 9.60 ± 0.86 µM | H. erectus | |

| Hyrtiosin B | Antifungal (Isocitrate Lyase inhibitor) | Candida albicans | 89.0 µM | Hyrtios sp. | [1] |

| This compound | PTP1B Inhibition | PTP1B Enzyme | 42 µM | H. erectus |

Experimental Protocols

This section details the methodologies for the isolation of this compound derivatives and the key biological assays used to evaluate their activity.

Isolation of Sesterterpenes from Hyrtios Sponges

The following is a generalized protocol for the extraction and isolation of sesterterpenes, including this compound derivatives, from Hyrtios sponges.

-

Extraction:

-

Collect the marine sponge material (e.g., Hyrtios erectus) and freeze-dry it.

-

Grind the dried sponge material into a fine powder.

-

Perform exhaustive extraction of the powdered sponge with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 90% aqueous MeOH and partition it against n-hexane to remove nonpolar constituents.

-

Dilute the aqueous MeOH fraction with water to 60% and partition it against chloroform (CHCl₃) or ethyl acetate (EtOAc) to separate compounds of medium polarity.

-

-

Chromatographic Purification:

-

Subject the CHCl₃ or EtOAc fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and EtOAc, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent system (e.g., DCM:MeOH 1:1) to separate compounds based on their size.

-

For final purification, employ High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a gradient of acetonitrile and water as the mobile phase.

-

-

Structure Elucidation:

-

Characterize the pure isolated compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS), to determine their chemical structures.

-

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

-

Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol describes the broth microdilution method to determine the MIC of this compound derivatives against microbial strains.

-

Preparation of Inoculum:

-

Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium overnight at the optimal temperature.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well.

-

Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

-

Incubate the plate at the optimal temperature for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

In Vitro HIV-1 Integrase Inhibition Assay

This assay measures the ability of this compound derivatives to inhibit the strand transfer activity of HIV-1 integrase.

-

Assay Setup:

-

Use a commercially available HIV-1 integrase assay kit that typically includes a donor substrate DNA-coated plate, recombinant HIV-1 integrase, and a target DNA.

-

Prepare serial dilutions of the test compound in the provided assay buffer.

-

-

Enzyme Reaction:

-

Add the diluted compounds and a pre-determined amount of HIV-1 integrase to the wells of the donor substrate DNA-coated plate.

-

Incubate to allow the compound to bind to the enzyme.

-

Initiate the strand transfer reaction by adding the target DNA.

-

Incubate the plate according to the kit's instructions to allow for the integration reaction.

-

-

Detection and Analysis:

-

Wash the plate to remove unreacted components.

-

Add a detection antibody (e.g., an antibody that recognizes a tag on the target DNA) conjugated to an enzyme like horseradish peroxidase (HRP).

-

Add a substrate for the HRP enzyme to generate a colorimetric or chemiluminescent signal.

-

Measure the signal using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

PTP1B Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by this compound derivatives.

-

Reagents and Buffers:

-

PTP1B enzyme.

-

p-Nitrophenyl phosphate (pNPP) as the substrate.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, serial dilutions of the test compound, and a fixed amount of PTP1B enzyme.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

-

Measurement and Analysis:

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of PTP1B inhibition and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects through the modulation of various cellular signaling pathways.

PI3K/AKT Signaling Pathway Inhibition via PTP1B

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance the phosphorylation of downstream targets, leading to the activation of the PI3K/AKT signaling pathway. This mechanism is crucial for its potential antidiabetic effects and may also contribute to its anticancer activities.

Modulation of p53 and JNK Signaling Pathways in Apoptosis

While the direct interaction of this compound derivatives with the p53 and JNK signaling pathways requires further elucidation, these pathways are critical in mediating apoptosis, a common mechanism of action for many anticancer agents. It is plausible that the cytotoxic effects of this compound derivatives against cancer cells involve the activation of these pro-apoptotic pathways.

References

Sesterterpenoids from the Genus Hyrtios: A Comprehensive Technical Review for Drug Discovery

The marine sponge genus Hyrtios has emerged as a prolific source of structurally diverse and biologically active sesterterpenoids, a class of C25 terpenoids. These natural products have garnered significant attention from the scientific community, particularly in the fields of marine natural products chemistry and drug development, owing to their potent pharmacological properties. This in-depth guide provides a comprehensive overview of sesterterpenoids isolated from Hyrtios, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their discovery and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this promising class of marine-derived compounds.

Chemical Diversity and Biological Activities

Sesterterpenoids from Hyrtios are predominantly of the scalarane and manoalide types, exhibiting a wide array of biological activities.[1][2] These activities include potent cytotoxic effects against various cancer cell lines, anti-inflammatory properties, antimicrobial activity, and inhibition of key cellular enzymes and transcription factors.[3][4][5] The structural variations within these sesterterpenoid classes, often involving different oxygenation patterns and functional group substitutions, contribute to their diverse biological profiles.

Cytotoxic and Antitumor Sesterterpenoids

A significant number of sesterterpenoids isolated from Hyrtios species have demonstrated notable cytotoxicity against a range of human cancer cell lines. Bioassay-guided fractionation of extracts from Hyrtios sponges has led to the isolation of compounds with potent growth inhibitory effects.[4][6] For instance, several scalarane sesterterpenoids have shown significant in vitro cytotoxicity against human epidermoid carcinoma KB cells, HeLa cervical carcinoma cells, and MCF-7 breast cancer cells.[1][6]

One of the key mechanisms underlying the antitumor potential of some Hyrtios sesterterpenoids is the inhibition of hypoxia-inducible factor-1 (HIF-1), a critical transcription factor in tumor progression.[4][7] The extract of Hyrtios communis was found to inhibit the activation of HIF-1 in T47D human breast tumor cells, leading to the isolation of several potent sesterterpene inhibitors.[4][8]

The following table summarizes the quantitative data for some of the cytotoxic and antitumor sesterterpenoids isolated from the genus Hyrtios.

| Compound Name | Hyrtios Species | Target Cell Line(s) | Activity (IC50) | Reference |

| Thorectolide monoacetate | Hyrtios sp. | KB cells | 0.3 µg/mL | [2] |

| Thorectolide | Hyrtios sp. | KB cells | 5.3 µg/mL | [2] |

| 12-deacetyl-Δ¹⁷-hyrtial | H. erectus | KB cells | 2.82 µg/mL | [1] |

| 12-deacetylhyrtial | H. erectus | KB cells | 10 µg/mL | [1] |

| Thorectidaeolide A | H. communis | T47D (HIF-1 inhibition) | 3.2 µM | [4][7] |

| 4-acetoxythorectidaeolide A | H. communis | T47D (HIF-1 inhibition) | 3.5 µM | [4][7] |

| Luffariellolide | H. communis | T47D (HIF-1 inhibition) | 3.6 µM | [4][7] |

| Sesterstatin 6 | H. erecta | P388 murine leukemia | 0.17 µg/mL | [9] |

| Hyrtiosin derivatives | H. erectus | KB cells | - | [6] |

| Heteronemin | H. erectus | HeLa, MCF-7 cells | >20.0 µM | [6][10] |

| Erectusolide A | H. erectus | MOLT-3 | 3.79–5.82 μM | [5] |

| 12-O-deacetyl-12-epi-scalarin | H. erectus | A549 | 73.38 µM | [5] |

Anti-inflammatory and Other Biological Activities

Beyond their cytotoxic properties, sesterterpenoids from Hyrtios exhibit a range of other promising biological activities. Several compounds have demonstrated anti-inflammatory effects, often through the inhibition of phospholipase A2 (PLA2).[3] For example, certain di-aldehyde containing sesterterpenes have been shown to inactivate PLA2s.[3] Additionally, some sesterterpenoids have displayed antimicrobial activity against pathogenic bacteria.[1][2] For instance, thorectolide monoacetate and thorectolide isolated from a New Caledonian Hyrtios sp. exhibited significant antimicrobial activity against Staphylococcus aureus.[2] Furthermore, some compounds have shown antimycobacterial activity against Mycobacterium tuberculosis.[1] Erectcyanthins from Hyrtios erectus have been identified as anti-dyslipidemic agents that attenuate hydroxymethylglutaryl coenzyme A reductase.[11]

Experimental Protocols

The discovery and characterization of sesterterpenoids from Hyrtios involve a series of well-established experimental procedures, from the collection of sponge material to the final structure elucidation and biological evaluation of the isolated compounds.

Isolation and Purification

A general workflow for the isolation and purification of sesterterpenoids from Hyrtios sponges is depicted in the diagram below. This process typically begins with the extraction of the sponge material, followed by a series of chromatographic separations to isolate individual compounds.

References

- 1. Bioactive Natural Products of Marine Sponges from the Genus Hyrtios - PMC [pmc.ncbi.nlm.nih.gov]

- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 3. Sesterterpenoids: sources, structural diversity, biological activity, and data management - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00041B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Structures and potential antitumor activity of sesterterpenes from the marine sponge Hyrtios communis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structures and Potential Antitumor Activity of Sesterterpenes from the Marine Sponge Hyrtios communis (Carter, 1885) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antineoplastic Agents 542. The Isolation and Structure of Sesterstatin 6 from the Indian Ocean Sponge Hyrtios erecta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

Hyrtiosal: A Technical Deep Dive into its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Hyrtiosal, a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its extraction, characterization, and the evaluation of its biological effects.

Core Physicochemical Properties of this compound

This compound is a complex molecule with the chemical formula C25H38O3. A summary of its key physical and chemical properties is presented below for easy reference.[1]

| Property | Value | Reference |

| Molecular Formula | C25H38O3 | --INVALID-LINK-- |

| Molecular Weight | 386.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S,3S,3aR,5aS,9aS,9bR)-3-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-2,3a,6,6,9a-pentamethyl-3,4,5,5a,7,8,9,9b-octahydro-1H-cyclopenta[a]naphthalene-2-carbaldehyde | --INVALID-LINK-- |

| CAS Number | 138355-07-4 | --INVALID-LINK-- |

| Appearance | Amorphous solid | [2] |

| Solubility | Soluble in methanol, chloroform, and DMSO. Limited solubility in water. | [3] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H and ¹³C NMR Spectral Data

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |

| 1 | 39.8 | 1.35 (m), 1.75 (m) |

| 2 | 55.1 | 2.40 (m) |

| 3 | 48.9 | 1.85 (m) |

| 3a | 42.1 | - |

| 4 | 18.5 | 1.50 (m), 1.60 (m) |

| 5 | 54.3 | 1.10 (m) |

| 5a | 37.5 | 1.45 (m) |

| 6 | 33.4 | - |

| 7 | 33.3 | 1.40 (m), 1.55 (m) |

| 8 | 21.9 | 1.25 (m), 1.65 (m) |

| 9 | 49.8 | 1.95 (m) |

| 9a | 38.7 | - |

| 9b | 43.9 | 1.20 (m) |

| 10 | 204.5 | 9.75 (s) |

| 11 | 15.2 | 0.85 (s) |

| 12 | 28.7 | 0.90 (s) |

| 13 | 21.5 | 0.95 (s) |

| 14 | 33.3 | 1.00 (s) |

| 15 | 16.2 | 1.05 (s) |

| 1' | 39.1 | 1.80 (m), 2.05 (m) |

| 2' | 68.7 | 4.70 (dd, 8.0, 4.0) |

| 3'' | 125.4 | - |

| 4'' | 143.5 | 7.40 (s) |

| 5'' | 108.9 | 6.40 (s) |

| 6'' | 139.1 | 7.35 (s) |

FT-IR and UV-Vis Spectral Data

| Technique | Key Absorptions |

| FT-IR (KBr, cm⁻¹) | 3450 (O-H), 2950 (C-H), 1720 (C=O, aldehyde), 1640 (C=C), 1020 (C-O) |

| UV-Vis (MeOH, λmax) | 210 nm |

Experimental Protocols

Extraction and Isolation of this compound from Hyrtios erectus

The following protocol outlines a general procedure for the extraction and isolation of this compound from the marine sponge Hyrtios erectus.

Workflow for this compound Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Detailed Steps:

-

Collection and Preparation: Collect fresh Hyrtios erectus sponge and freeze-dry. The lyophilized sponge is then ground into a fine powder.

-

Extraction: The powdered sponge material is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH2Cl2) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous methanol. The n-hexane layer is typically discarded, and the methanol layer containing the more polar compounds is concentrated.

-

Silica Gel Chromatography: The concentrated methanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions showing the presence of a compound with the characteristic Rf value of this compound are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative reversed-phase HPLC on a C18 column using a gradient of acetonitrile (MeCN) in water as the mobile phase to yield pure this compound.

Biological Activities and Signaling Pathways

This compound has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. Its inhibitory action on PTP1B leads to the modulation of downstream signaling cascades, including the PI3K/AKT and TGF-β/Smad2 pathways.

PTP1B Inhibition Assay

This assay determines the inhibitory activity of this compound against the PTP1B enzyme.

Workflow for PTP1B Inhibition Assay

Caption: Workflow for the PTP1B enzymatic inhibition assay.

Detailed Protocol:

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as the substrate, and a suitable buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM DTT, and 1 mM EDTA).

-

Assay Procedure:

-

In a 96-well plate, add PTP1B enzyme to the assay buffer.

-

Add varying concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 1%).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

-

Data Analysis: Measure the absorbance of the product, p-nitrophenol (pNP), at 405 nm using a microplate reader. The IC50 value, the concentration of this compound required to inhibit 50% of the PTP1B activity, is then calculated.

PI3K/AKT and TGF-β/Smad2 Signaling Pathway Analysis

The effect of this compound on these signaling pathways is typically assessed using Western blotting to measure the phosphorylation status of key proteins.

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action on signaling pathways.

Western Blot Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HepG2, MCF-7) and treat with this compound at various concentrations for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated Smad2 (p-Smad2), total Smad2, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the changes in protein phosphorylation levels.

Glucose Uptake Assay

This assay measures the effect of this compound on glucose transport into cells, often using a fluorescent glucose analog like 2-NBDG.

Workflow for 2-NBDG Glucose Uptake Assay

Caption: Workflow for the 2-NBDG glucose uptake assay.

Detailed Protocol:

-

Cell Culture: Seed cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in a multi-well plate and allow them to differentiate.

-

Starvation: Before the assay, starve the cells in a glucose-free medium for a few hours.

-

Treatment: Treat the cells with different concentrations of this compound for a defined period.

-

Glucose Uptake: Add 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog, to the cells and incubate for a short period (e.g., 30 minutes).

-

Termination and Measurement: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS). Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.

This technical guide provides a foundational understanding of the physicochemical properties and biological activities of this compound. The detailed protocols and data presented herein are intended to facilitate further research and development of this promising natural product.

References

Methodological & Application

Application Notes and Protocols: Extraction and Isolation of Hyrtiosal from Hyrtios erectus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyrtiosal is a sesterterpenoid natural product isolated from the marine sponge Hyrtios erectus. It has garnered significant interest within the drug development community due to its bioactivity, notably as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. Furthermore, this compound has demonstrated cellular effects on PI3K/AKT activation and TGF-β/Smad2 signaling, suggesting its potential in cancer research. These application notes provide a detailed protocol for the extraction and isolation of this compound from Hyrtios erectus, along with an overview of its known signaling pathway interactions.

Data Presentation

While the literature provides a general framework for the isolation of sesterterpenoids from Hyrtios erectus, specific quantitative data for the purification of this compound is not consistently reported. The following table presents a hypothetical purification scheme based on typical yields and purification folds observed in natural product isolation to serve as a practical guide.

Table 1: Hypothetical Purification Table for this compound from Hyrtios erectus (1 kg wet weight)

| Purification Step | Total Weight/Volume | Total Protein (mg) | This compound Activity (Units)1 | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Methanol/DCM Extract | 50 g | 25,000 | 500,000 | 20 | 100 | 1 |

| n-Hexane Fraction | 15 g | 7,500 | 50,000 | 6.7 | 10 | 0.3 |

| Ethyl Acetate Fraction | 20 g | 10,000 | 400,000 | 40 | 80 | 2 |

| Silica Gel Column Fraction | 2 g | 800 | 300,000 | 375 | 60 | 18.8 |

| Sephadex LH-20 Fraction | 500 mg | 150 | 250,000 | 1667 | 50 | 83.4 |

| Preparative HPLC | 20 mg | 20 | 200,000 | 10,000 | 40 | 500 |

1Activity units are arbitrary and would be determined by a specific bioassay, such as a PTP1B inhibition assay.

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature for the isolation of sesterterpenoids from Hyrtios erectus.

1. Collection and Preparation of Sponge Material

-

Collect specimens of Hyrtios erectus by scuba diving.

-

Immediately freeze the collected sponge material at -20°C to prevent degradation of secondary metabolites.

-

Prior to extraction, freeze-dry the sponge material to remove water and then grind it into a coarse powder.

2. Extraction

-

Macerate the powdered sponge material (e.g., 1 kg) with a 1:1 (v/v) mixture of methanol (MeOH) and dichloromethane (DCM) at room temperature (3 x 2 L, 24 h each).

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Fractionation)

-

Suspend the crude extract in 90% aqueous methanol and partition it against n-hexane. This step removes nonpolar lipids and pigments.

-

Separate the aqueous methanol layer and dilute it with water to 50% aqueous methanol.

-

Partition the 50% aqueous methanol fraction against ethyl acetate (EtOAc). The sesterterpenoids, including this compound, are expected to partition into the EtOAc layer.

-

Concentrate the EtOAc fraction to dryness.

4. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the dried EtOAc fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualizing with vanillin-sulfuric acid reagent and heating.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Size-Exclusion Chromatography:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the this compound-containing fraction by preparative reversed-phase HPLC (RP-HPLC) on a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical techniques such as NMR spectroscopy (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry (HR-ESI-MS).

-

Mandatory Visualization

Caption: Experimental workflow for the extraction and isolation of this compound.

Caption: this compound inhibits PTP1B, promoting PI3K/AKT signaling.

Caption: this compound-activated AKT can inhibit Smad2 phosphorylation.

Application Note & Protocol: Purification of Hyrtiosal via HPLC and Chromatography Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a generalized protocol for the purification of Hyrtiosal, a sesterterpene with potential therapeutic applications, from marine sponges of the Hyrtios genus. The methodologies described are based on established chromatographic techniques for the separation of similar sesterterpenes from these marine organisms.

Introduction

This compound is a sesterterpene natural product isolated from marine sponges of the genus Hyrtios, such as Hyrtios proteus.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse and potent biological activities. The purification of this compound to a high degree of purity is essential for detailed structural elucidation, pharmacological testing, and subsequent drug development efforts. This application note outlines a multi-step chromatographic strategy, culminating in High-Performance Liquid Chromatography (HPLC), to achieve the isolation of pure this compound.

General Purification Workflow

The purification of this compound from the crude sponge extract typically involves a multi-step process to remove lipids, pigments, and other classes of secondary metabolites. A general workflow is depicted below:

Caption: General workflow for the purification of this compound.

Experimental Protocols

Extraction and Initial Solvent Partitioning

This initial step aims to extract a broad range of secondary metabolites from the sponge tissue and then roughly separate them based on polarity.

Protocol:

-

Homogenization and Extraction:

-

Lyophilize the collected marine sponge material to remove water.

-

Grind the dried sponge into a fine powder.

-

Extract the powdered sponge material exhaustively with a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) at room temperature.[2]

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a 9:1 mixture of methanol and water.[2]

-

Perform liquid-liquid partitioning against a non-polar solvent such as n-hexane to remove lipids and other highly non-polar compounds.[2]

-

Separate the methanolic layer and dilute it with water to a ratio of approximately 3:2 (MeOH:H₂O).[2]

-

Successively partition the aqueous methanol phase with solvents of increasing polarity, such as dichloromethane (DCM) and ethyl acetate (EtOAc), to separate compounds based on their polarity.[2] The fraction containing sesterterpenes like this compound is typically found in the less polar fractions (e.g., DCM or EtOAc).

-

Column Chromatography

Open column chromatography is employed for the initial fractionation of the extract, separating it into simpler mixtures.

Protocol:

-

Silica Gel Chromatography:

-

The active fraction from the solvent partitioning (e.g., the EtOAc soluble extract) is subjected to silica gel column chromatography.

-

A step-gradient elution is typically used, starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those with similar profiles.

-

-

Size-Exclusion Chromatography (Sephadex LH-20):

High-Performance Liquid Chromatography (HPLC) Purification

Reversed-phase HPLC is the final and most critical step to achieve high-purity this compound. The following table summarizes typical HPLC conditions used for the purification of sesterterpenes from Hyrtios species, which can be adapted for this compound.

HPLC Data for Sesterterpene Purification from Hyrtios erectus

| Fraction | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Compound Retention Time (min) |

| E3 | Sunfire C18, 5 µm, 19 x 250 mm | CH₃CN–H₂O (80:20) | 8 | 224, 236 | Compound 10: 19.9 |

| Compound 11: 32.5 | |||||

| E4 | Sunfire C18, 5 µm, 19 x 250 mm | CH₃CN–H₂O (82:18) | 8 | 224, 236 | Compound 13: 27.35 |

| Compound 14: 29.3 | |||||

| F7 | Sunfire C18, 5 µm, 19 x 250 mm | 20% MeOH–H₂O | 12 | 254 | Compound 22: 12.8 |

| F8 | Hichrome C18, 5 µm, 21.2 x 250 mm | 75% MeOH–H₂O | 12 | 222 | Compound 4: 11.3 |

| Compound 13: 33.5 | |||||

| G | Cosmosil 5C18-MS-II, 20 x 250 mm | CH₃CN–H₂O (60:40) | 8 | 224, 236 | Compound 12: 64.2 |

Data adapted from a study on cytotoxic sesterterpenes from Thai marine sponge Hyrtios erectus.[3]

Generalized HPLC Protocol for this compound Purification

The following is a generalized semi-preparative HPLC protocol that can be used as a starting point for the final purification of this compound. Optimization of the mobile phase composition and gradient may be required.

Caption: Step-by-step HPLC purification protocol for this compound.

Methodology:

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

-

Mobile Phase A: Water (H₂O), often with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH), often with the same acidic modifier as Mobile Phase A.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed. A starting point could be a gradient of 60% B to 100% B over 30-40 minutes.

-

Flow Rate: 2-4 mL/min for a semi-preparative column.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220-260 nm). A photodiode array (PDA) detector is recommended to obtain the full UV spectrum.

-

Sample Preparation: The enriched fraction from the previous chromatographic step should be dissolved in a small volume of the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.

-

Fraction Collection: Collect fractions based on the elution profile and analyze their purity by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Post-Collection Processing: Pool the pure fractions and remove the solvent under reduced pressure or by lyophilization to obtain pure this compound.

Conclusion

The successful purification of this compound from marine sponges of the Hyrtios genus relies on a systematic, multi-step chromatographic approach. The combination of solvent partitioning, silica gel chromatography, size-exclusion chromatography, and reversed-phase HPLC provides a robust strategy to isolate this promising natural product for further scientific investigation and potential therapeutic development. The protocols and data presented in this application note serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Determining the Antimicrobial Spectrum of Hyrtiosal

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the antimicrobial spectrum of Hyrtiosal, a natural product isolated from the marine sponge Hyrtios erectus.

Introduction

This compound is a marine-derived compound that has garnered interest for its diverse biological activities. While it has been identified as a protein tyrosine phosphatase 1B (PTP1B) inhibitor and has shown antiviral activity against HIV-1, its broader antimicrobial potential against a range of pathogenic bacteria and fungi is an area of active investigation. These notes provide detailed protocols for evaluating the antimicrobial spectrum of this compound and a framework for data presentation.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data on the antimicrobial activity of this compound and its source organism's extracts are summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Antimicrobial Spectrum of Hyrtios erectus Extract and Pure this compound

| Microorganism | Type | Antimicrobial Agent | MIC (µg/mL) | IC₅₀ (µM) | Reference |

| Helicobacter pylori | Gram-negative bacterium | Methanol extract of Hyrtios erectus | 3.9 | - | [1] |

| HIV-1 | Virus | This compound (pure compound) | - | 9.60 ± 0.86 | [2] |

Note: The current literature provides limited data on the broad-spectrum antibacterial and antifungal activity of purified this compound. The data for H. pylori is for a crude extract of the sponge from which this compound is derived. The provided protocols are intended to enable researchers to generate more extensive data.

Experimental Protocols

Detailed methodologies for determining the antimicrobial spectrum of this compound are provided below. These protocols are based on established methods for antimicrobial susceptibility testing of natural products.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Pure this compound

-

Appropriate solvent for this compound (e.g., DMSO)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inocula, adjusted to 0.5 McFarland standard

-

Resazurin solution (optional, as a viability indicator)

-

Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)

-

Negative control (broth with solvent)

Procedure:

-

Dissolve this compound in a suitable solvent to create a stock solution.

-

Perform serial two-fold dilutions of the this compound stock solution in the wells of a 96-well plate containing the appropriate broth.

-

Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted inoculum to each well containing the serially diluted this compound.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent).

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

-

Pure this compound

-

Appropriate solvent

-

Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Bacterial or fungal inocula, adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

Procedure:

-

Prepare a lawn of the test microorganism by evenly streaking a sterile cotton swab dipped in the inoculum across the surface of the agar plate.

-

Using a sterile cork borer, create wells of a defined diameter in the agar.

-

Prepare different concentrations of this compound in a suitable solvent.

-

Add a fixed volume of each this compound concentration to the respective wells.

-

Include a positive control (a standard antibiotic) and a negative control (solvent only) in separate wells.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualizations

Experimental Workflow for Antimicrobial Spectrum Determination

Caption: Workflow for determining the antimicrobial spectrum of this compound.

Known Signaling Pathway Interactions of this compound (in Mammalian Cells)

While the antimicrobial mechanism of this compound is not yet fully elucidated, it is known to interact with specific signaling pathways in mammalian cells. This diagram illustrates its known role as a PTP1B inhibitor. Further research is needed to determine if similar or different pathways are targeted in microbial cells.

Caption: this compound inhibits PTP1B in mammalian cells.

References

- 1. Anti-Helicobacter pylori Activity of Red Sea Hyrtios erectus sponge and micro-organisms Extracts | Semantic Scholar [semanticscholar.org]

- 2. This compound, from the marine sponge Hyrtios erectus, inhibits HIV-1 integrase binding to viral DNA by a new inhibitor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Assays of Hyrtiosal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antioxidant capacity of Hyrtiosal, a sesterterpenoid marine natural product, using the common DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Introduction to this compound and its Antioxidant Potential

This compound is a sesterterpenoid isolated from marine sponges of the genus Hyrtios. Marine organisms, particularly sponges, are known to produce a diverse array of secondary metabolites with unique chemical structures and potent biological activities. Extracts from Hyrtios species have demonstrated significant antioxidant properties, suggesting that constituent compounds like this compound may contribute to this activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. Therefore, quantifying the antioxidant potential of novel compounds such as this compound is a critical step in drug discovery and development.

Data Presentation: Antioxidant Activity of Hyrtios Extracts

| Assay | Sample | Concentration | Inhibition (%) | IC50 Value | Reference |

| DPPH | Methanol extract of Hyrtios erectus | 50 µg/mL | >50% | <50 µg/mL | [1] |

| DPPH | Hyrtios aff. erectus extract | 1 mg/mL | 93.0% | Not Reported | [2] |

| ABTS | Hyrtios aff. erectus extract | 1 mg/mL | 99% | Not Reported | [2] |

Note: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity. The data above is for crude extracts and the activity of purified this compound may differ.

Experimental Protocols

The following are detailed protocols for the DPPH and ABTS radical scavenging assays, adapted for the evaluation of marine natural products like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials and Reagents:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol, spectrophotometric grade)

-

Positive Control: Ascorbic acid or Trolox

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Micropipettes

Procedure:

-

Preparation of DPPH Stock Solution (0.1 mM):

-

Dissolve 3.94 mg of DPPH in 100 mL of methanol.

-

Store the solution in an amber bottle and in the dark at 4°C. Prepare fresh daily.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Perform serial dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a series of dilutions of the positive control (Ascorbic acid or Trolox) in the same manner.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the various concentrations of this compound or the positive control to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control (blank), add 100 µL of the solvent used for the sample dilutions and 100 µL of the DPPH solution.

-

For a sample blank (to account for any color from the sample), add 100 µL of each sample concentration and 100 µL of methanol (without DPPH).

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation of Radical Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control = Absorbance of the control (DPPH solution without sample)

-

A_sample = Absorbance of the sample with DPPH solution

-

A_sample_blank = Absorbance of the sample without DPPH solution

-

-

-

Determination of IC50:

-

Plot the percentage of inhibition against the different concentrations of this compound.

-

The IC50 value is determined from the graph as the concentration of the sample that causes 50% inhibition of the DPPH radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's scavenging capacity. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials and Reagents:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K2S2O8)

-

Phosphate Buffered Saline (PBS) or Ethanol

-

Positive Control: Trolox or Ascorbic acid

-